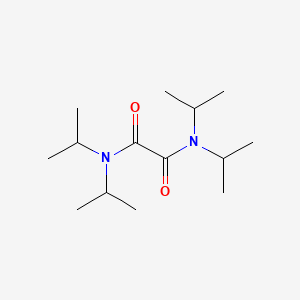![molecular formula C10H12N2 B1611418 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl CAS No. 50461-51-3](/img/structure/B1611418.png)
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
Overview
Description
1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂. It is characterized by a bipyridine structure where one of the pyridine rings is partially hydrogenated.
Scientific Research Applications
1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl can be synthesized through several methods. One common approach involves the reduction of 2,4’-bipyridine using hydrogenation techniques. This process typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and robust catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine derivatives.
Reduction: Further reduction can lead to fully hydrogenated bipyridine structures.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Fully hydrogenated bipyridine.
Substitution: Various substituted bipyridine derivatives.
Mechanism of Action
The mechanism of action of 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the nature of the metal ion and the biological target .
Comparison with Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with two pyridine rings.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.
1,2,3,6-Tetrahydro-2,3’-bipyridine: A similar compound with a different hydrogenation pattern
Uniqueness: 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl is unique due to its partially hydrogenated structure, which imparts distinct chemical reactivity and biological activity compared to fully aromatic bipyridines. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRPDZRVHKIBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569450 | |
| Record name | 1',2',3',6'-Tetrahydro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50461-51-3 | |
| Record name | 1',2',3',6'-Tetrahydro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)

![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)

